2-chloro-5-[(4Z)-3-methyl-4-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid
Overview
Description
2-chloro-5-[(4Z)-3-methyl-4-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated benzoic acid core, a pyrazole ring, and a furan moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-[(4Z)-3-methyl-4-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid typically involves multiple steps, starting with the preparation of the chlorinated benzoic acid derivative. This is followed by the formation of the pyrazole ring through cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-[(4Z)-3-methyl-4-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The furan moiety can be oxidized to form corresponding furanones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium on carbon, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions include furanones, amines, and various substituted derivatives of the original compound .
Scientific Research Applications
2-chloro-5-[(4Z)-3-methyl-4-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 2-chloro-5-[(4Z)-3-methyl-4-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-[(4Z)-4-[(4-fluorophenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid
- 2-chloro-5-[(4Z)-3-methyl-5-oxo-4-{[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]methylidene}-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid .
Uniqueness
The uniqueness of 2-chloro-5-[(4Z)-3-methyl-4-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds .
Properties
IUPAC Name |
2-chloro-5-[(4Z)-3-methyl-4-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-5-oxopyrazol-1-yl]benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClN3O6/c1-12-17(21(27)25(24-12)14-5-7-19(23)18(10-14)22(28)29)11-16-6-8-20(32-16)13-3-2-4-15(9-13)26(30)31/h2-11H,1H3,(H,28,29)/b17-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCOVKFIOPLLJF-BOPFTXTBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC(=C(C=C4)Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC(=C(C=C4)Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClN3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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